
3-(4-Methylpiperazin-1-yl)quinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpiperazin-1-yl)quinolin-6-ol is a chemical compound with a molecular formula of C14H18N3O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)quinolin-6-ol typically involves the reaction of quinoline derivatives with 4-methylpiperazine. One common method involves the use of polyphosphoric acid (PPA) as a cyclization agent. The reaction conditions often include heating the reactants to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as Pd-SrTiO3 can improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylpiperazin-1-yl)quinolin-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while substitution reactions can produce various quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
3-(4-Methylpiperazin-1-yl)quinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)quinolin-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Substituted-piperazin-1-yl)cinnolines: These compounds have similar structures but different substituents on the piperazine ring.
Fluoroquinolones: These are quinoline derivatives with fluorine atoms, known for their antibacterial activity.
Quinolines and Quinolones: These compounds share the quinoline core structure but differ in their functional groups and biological activities.
Uniqueness
3-(4-Methylpiperazin-1-yl)quinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylpiperazine moiety can enhance its solubility and interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H17N3O |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)quinolin-6-ol |
InChI |
InChI=1S/C14H17N3O/c1-16-4-6-17(7-5-16)12-8-11-9-13(18)2-3-14(11)15-10-12/h2-3,8-10,18H,4-7H2,1H3 |
Clé InChI |
ROFYXWLWEDXWTM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CN=C3C=CC(=CC3=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone](/img/structure/B13874208.png)


![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
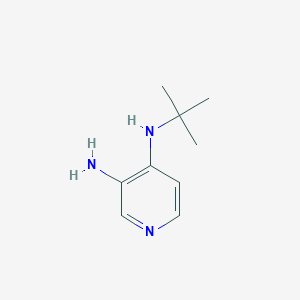
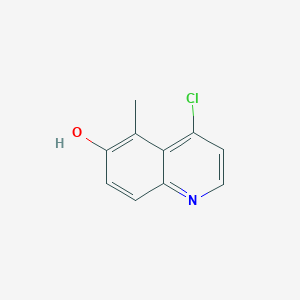
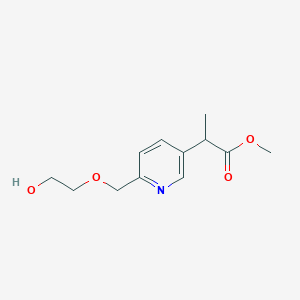
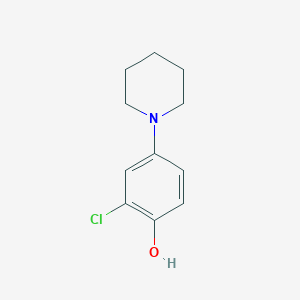
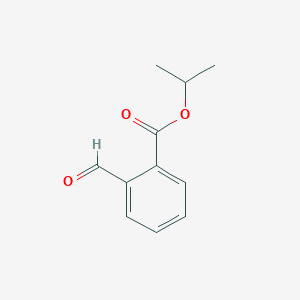
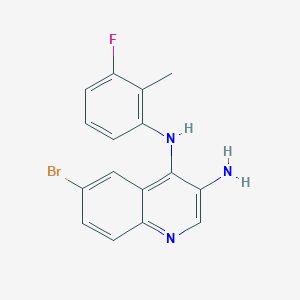
![Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate](/img/structure/B13874257.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)
![Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)
